molecular formula C17H22N4O2S B4506583 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4506583
M. Wt: 346.4 g/mol
InChI Key: BTOIHMCDOLSJEW-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure combining a 4-ethyl-5-methylthiazole moiety with a fused cycloheptapyridazinone system, suggesting potential for diverse biological interactions. Its primary research applications are anticipated in the screening and development of novel therapeutic agents, possibly targeting enzyme systems or cellular receptors. Researchers value this compound for its unique molecular architecture, which serves as a critical scaffold in the exploration of new chemical entities and structure-activity relationships (SAR). The specific mechanism of action is compound-dependent and requires empirical validation; it may function as a modulator, inhibitor, or agonist for specific biological targets under investigation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-13-11(2)24-17(18-13)19-15(22)10-21-16(23)9-12-7-5-4-6-8-14(12)20-21/h9H,3-8,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOIHMCDOLSJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound notable for its potential biological activities. The compound features a thiazole moiety and a cycloheptapyridazine structure, both of which are known for their diverse reactivity and biological properties. This article reviews the biological activity of this compound based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 346.15 g/mol
Molecular Formula C16H20N4O2S
LogP 2.6214
Polar Surface Area 62.694 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The biological activity of this compound is primarily attributed to its structural components. The thiazole ring is known to enhance the compound's interaction with biological targets due to its electron-rich nature and ability to form hydrogen bonds. This interaction is crucial for its potential therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antiviral properties. For instance, thiazole derivatives have been shown to inhibit various viral enzymes effectively. The specific compound under review may demonstrate comparable efficacy against viral pathogens by interfering with viral replication mechanisms.

Anticancer Potential

Research on related compounds suggests a promising anticancer activity profile. For example, derivatives of thiazole and pyridazine have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities against a range of pathogens. Preliminary studies suggest that this compound may also exhibit similar properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Studies

  • Antiviral Efficacy : A study demonstrated that thiazole-containing compounds showed IC50 values in the low micromolar range against HIV reverse transcriptase (RT), indicating strong inhibitory potential . This suggests that our compound may possess similar antiviral efficacy.
  • Anticancer Activity : In a comparative analysis of various thiazole derivatives against breast cancer cell lines, certain compounds exhibited significant cytotoxicity with IC50 values as low as 10 µM . This highlights the potential for further exploration of our compound in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity places it within a broader class of thiazole- and pyridazine-containing acetamides. Below is a comparative analysis of its key features against related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity Unique Characteristics References
Target Compound Thiazole + cyclohepta[c]pyridazinone 4-Ethyl-5-methyl thiazole, acetamide linker Hypothesized kinase inhibition (based on analogs) Seven-membered fused ring system; high steric hindrance
N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide Pyridazine + thiazole Thioacetamide, dimethyl thiazole Anticancer (in vitro cytotoxicity) Sulfur bridge enhances solubility and redox activity
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide Pyridazine + thiophene-thiazole Nitrophenyl, thiophene Anti-inflammatory (IC50 = 3.2 µM in COX-2 assay) Electron-withdrawing nitro group stabilizes binding to COX-2
N-(3,5-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Thiomorpholinone + acetamide Thiomorpholinone, dimethylphenyl Antimicrobial (MIC = 8 µg/mL against S. aureus) Thiomorpholinone enhances membrane permeability
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide Thiazolopyrimidine + piperazine Benzodioxole, piperazine Serotonin receptor antagonism (Ki = 12 nM) Piperazine subunit improves CNS penetration

Structural Insights

  • Thiazole Modifications : The 4-ethyl-5-methyl substitution on the thiazole ring in the target compound may reduce metabolic degradation compared to unsubstituted thiazoles (e.g., in ’s analogs) .
  • Cyclohepta[c]pyridazinone: This scaffold is rare in literature; its closest analogs are six-membered pyridazinones (e.g., ’s pyridazine derivatives), which show higher conformational flexibility but lower target specificity .
  • Acetamide Linker : Unlike thioacetamide bridges in ’s compounds, the target’s acetamide group may favor hydrogen bonding with polar residues in enzymatic binding pockets .

Pharmacological Potential

  • Kinase Inhibition : Compounds with fused pyridazine systems (e.g., ’s thiazolopyrimidine derivative) exhibit kinase inhibitory activity, suggesting the target compound may share this mechanism .
  • Anti-inflammatory Profile : The nitro group in ’s analog enhances COX-2 selectivity, whereas the target compound’s cycloheptane ring may favor interactions with alternative inflammatory targets like PDE4 .

Q & A

Q. What are the optimal synthetic routes for N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide?

The compound’s synthesis typically involves multi-step reactions. Key steps include cyclization of the thiazole and pyridazine moieties, followed by acylation. For example, analogous compounds use reflux conditions with chloroacetyl chloride and triethylamine in solvents like DMF, monitored via TLC for reaction completion . Purification often involves recrystallization from solvents like pet-ether or ethanol.

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . For example, thiazole ring formation in related compounds was validated via ¹H NMR shifts at δ 2.5–3.5 ppm for methyl/ethyl groups .

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays targeting enzymes or receptors relevant to its structural analogs. For instance, thiazole-pyridazine hybrids are screened for anti-inflammatory or anticancer activity via COX-2 inhibition or MTT assays on cancer cell lines . Dose-response curves and IC₅₀ values provide initial efficacy metrics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., NaH), and temperatures (reflux vs. room temperature) is critical. For example, shows that using sodium hydride in DMF increased yields of similar acetamides by 15–20% compared to ethanol. Reaction monitoring via HPLC ensures intermediates do not degrade .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Normalize data using positive controls (e.g., cisplatin in cytotoxicity assays) and validate findings with orthogonal methods. For example, if a compound shows high enzyme inhibition but low cellular activity, investigate membrane permeability via PAMPA assays .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase or kinase domains. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes. For instance, notes that thiophene-containing analogs showed strong π-π stacking with COX-2’s active site, which can be extrapolated to this compound .

Methodological Challenges and Solutions

Q. What are the challenges in synthesizing the cycloheptapyridazinone core?

The strained 7-membered ring requires precise cyclization conditions. Use Dean-Stark traps for azeotropic removal of water during ring closure. Catalytic amounts of p-toluenesulfonic acid (PTSA) in toluene have improved yields in related syntheses .

Q. How to address low solubility in biological assays?

Solubility can be enhanced via co-solvents (e.g., DMSO ≤1%) or formulation as nanoparticles. recommends using PEG-400 as a co-solvent for in vivo studies, maintaining bioactivity without precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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